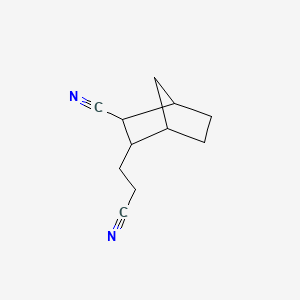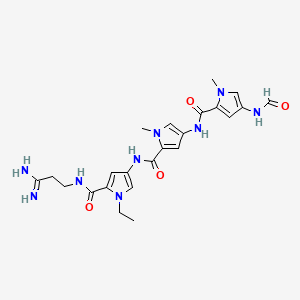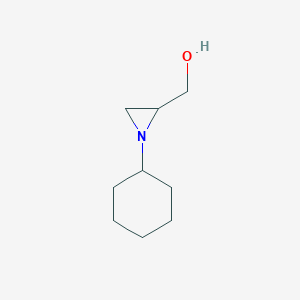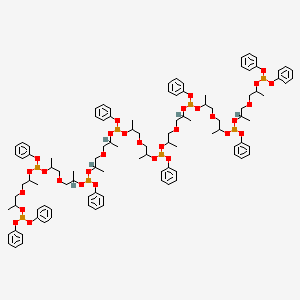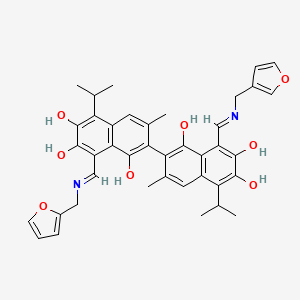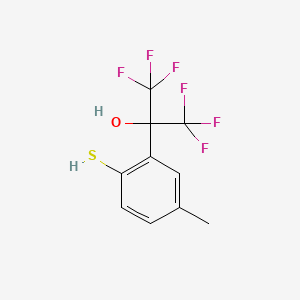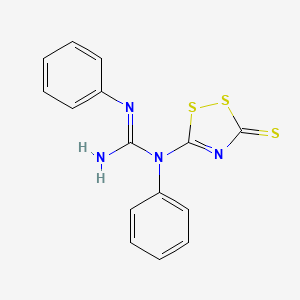
Platynecine 7,9-phenylacetate diester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platynecine 7,9-phenylacetate diester is a chemical compound belonging to the class of pyrrolizidine alkaloids. These alkaloids are naturally occurring secondary metabolites found in certain plant families, such as Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, including hepatotoxicity and genotoxicity .
准备方法
The synthesis of Platynecine 7,9-phenylacetate diester involves the esterification of platynecine with phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
Platynecine 7,9-phenylacetate diester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Platynecine 7,9-phenylacetate diester has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a natural insecticide.
Medicine: Studies focus on its hepatotoxic and genotoxic properties, aiming to understand its impact on human health and develop potential therapeutic interventions.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as a precursor for other bioactive compounds
作用机制
The mechanism of action of Platynecine 7,9-phenylacetate diester involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include liver enzymes and DNA, which are involved in the pathways of hepatotoxicity and genotoxicity .
相似化合物的比较
Platynecine 7,9-phenylacetate diester can be compared with other pyrrolizidine alkaloids such as retronecine, heliotridine, and otonecine. While all these compounds share a common necine base structure, they differ in their necic acid components and specific functional groups. This compound is unique due to its specific esterification with phenylacetic acid, which influences its chemical reactivity and biological activity .
Similar compounds include:
Retronecine: Known for its hepatotoxicity and presence in various plant species.
Heliotridine: Exhibits similar toxicological properties but differs in its necic acid structure.
Otonecine: Another pyrrolizidine alkaloid with distinct structural features and biological effects.
属性
CAS 编号 |
56576-95-5 |
|---|---|
分子式 |
C24H27NO4 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
[(1S,7R,8R)-7-(2-phenylacetyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-phenylacetate |
InChI |
InChI=1S/C24H27NO4/c26-22(15-18-7-3-1-4-8-18)28-17-20-11-13-25-14-12-21(24(20)25)29-23(27)16-19-9-5-2-6-10-19/h1-10,20-21,24H,11-17H2/t20-,21-,24-/m1/s1 |
InChI 键 |
ASOLKEKLKBMHPH-PQNGQFLHSA-N |
手性 SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
规范 SMILES |
C1CN2CCC(C2C1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
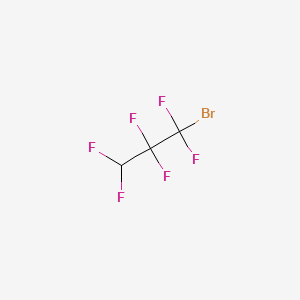

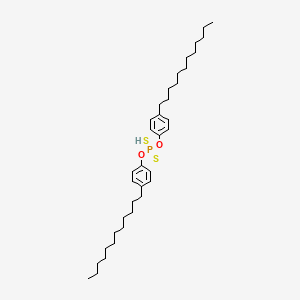

![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
